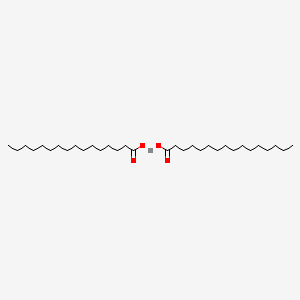![molecular formula C31H35ClN2O9S B12698949 (Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol CAS No. 93665-46-4](/img/structure/B12698949.png)
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (Z)-but-2-enedioico; 2-[4-[(3Z)-3-(2-cloro-6H-benzocbenzotiepín-11-ilideno)propil]piperazin-1-il]etanol es un compuesto orgánico complejo con aplicaciones significativas en diversos campos, incluyendo química, biología y medicina. Este compuesto se caracteriza por su estructura única, que incluye un grupo benzocbenzotiepín, un anillo de piperazina y un grupo ácido butenedioico. Su estructura intrincada le permite participar en una variedad de reacciones químicas e interactuar con diferentes objetivos biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (Z)-but-2-enedioico; 2-[4-[(3Z)-3-(2-cloro-6H-benzocbenzotiepín-11-ilideno)propil]piperazin-1-il]etanol generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
- Formación del grupo benzocbenzotiepín : Esto se puede lograr a través de una serie de reacciones de ciclización que involucran precursores apropiados.
- Introducción del anillo de piperazina : Este paso a menudo involucra reacciones de sustitución nucleofílica donde el anillo de piperazina se introduce en la estructura del benzocbenzotiepín.
- Unión del grupo ácido butenedioico : Esto se puede hacer a través de reacciones de esterificación o amidación, dependiendo de la ruta sintética específica elegida.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones:
- Oxidación : El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo benzocbenzotiepín, lo que lleva a la formación de sulfoxidos o sulfones.
- Reducción : Las reacciones de reducción pueden ocurrir en los dobles enlaces o en el grupo benzocbenzotiepín, lo que resulta en la formación de derivados reducidos.
- Sustitución : El anillo de piperazina puede participar en reacciones de sustitución nucleofílica, lo que permite la introducción de varios sustituyentes.
- Agentes oxidantes : Tales como peróxido de hidrógeno o ácido m-cloroperbenzoico para reacciones de oxidación.
- Agentes reductores : Tales como hidruro de aluminio y litio o borohidruro de sodio para reacciones de reducción.
- Nucleófilos : Tales como aminas o alcóxidos para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir derivados totalmente o parcialmente reducidos.
Aplicaciones Científicas De Investigación
Química: En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única le permite participar en varias reacciones, lo que lo hace valioso para desarrollar nuevos materiales y catalizadores.
Biología: En la investigación biológica, el compuesto se estudia por sus posibles interacciones con objetivos biológicos. Su estructura le permite unirse a proteínas o enzimas específicas, lo que lo convierte en una herramienta útil para estudiar vías y mecanismos bioquímicos.
Medicina: En medicina, se investiga el compuesto por sus posibles efectos terapéuticos. Su capacidad para interactuar con objetivos biológicos sugiere que puede tener aplicaciones en el tratamiento de ciertas enfermedades o afecciones.
Industria: En la industria, el compuesto se utiliza en el desarrollo de nuevos materiales y productos. Sus propiedades únicas lo hacen valioso para crear productos químicos y materiales especializados con funciones específicas.
Mecanismo De Acción
El mecanismo de acción del ácido (Z)-but-2-enedioico; 2-[4-[(3Z)-3-(2-cloro-6H-benzocbenzotiepín-11-ilideno)propil]piperazin-1-il]etanol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a proteínas o enzimas, alterando su actividad y afectando diversas vías bioquímicas. Esta interacción puede conducir a cambios en los procesos celulares, como la transducción de señales, la expresión génica o la actividad metabólica.
Propiedades
Número CAS |
93665-46-4 |
|---|---|
Fórmula molecular |
C31H35ClN2O9S |
Peso molecular |
647.1 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2OS.2C4H4O4/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;2*5-3(6)1-2-4(7)8/h1-2,4-8,16,27H,3,9-15,17H2;2*1-2H,(H,5,6)(H,7,8)/b21-6-;2*2-1- |
Clave InChI |
VZEBNVGZOAJPRG-FLSZDDNNSA-N |
SMILES isomérico |
C1N(CCN(C1)CCO)CC/C=C/2\C3=C(SCC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCC=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


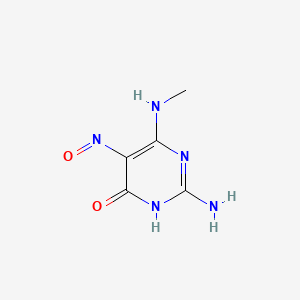

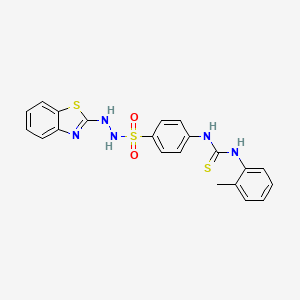
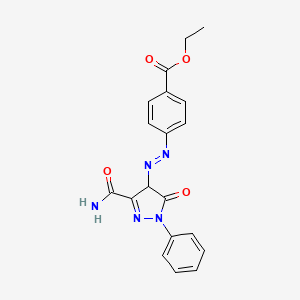

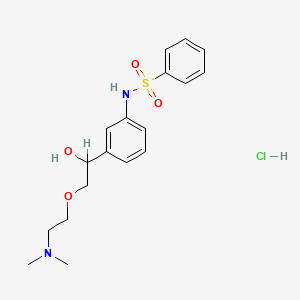


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
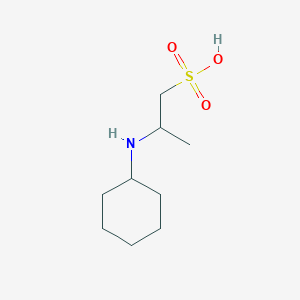
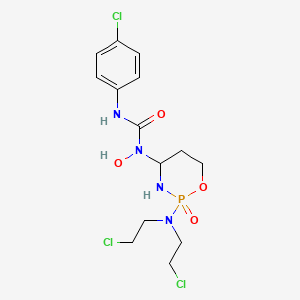
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
